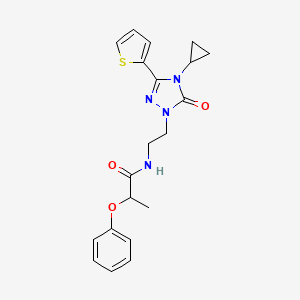
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, synthesis methodologies, and case studies that highlight its pharmacological relevance.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O2S, with a molecular weight of approximately 353.43 g/mol. The compound features a triazole ring, which is known for its bioactivity, particularly in antimicrobial and antifungal applications.
Antibacterial Properties
Research has demonstrated that compounds with similar structures exhibit notable antibacterial activity against various bacterial strains. For example:
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| N-(2-(4-cyclopropyl... | Staphylococcus aureus | 7.8 | 15.6 |
| N-(2-(4-cyclopropyl... | Escherichia coli | 15.6 | 31.25 |
| Control (Oxytetracycline) | Staphylococcus aureus | 62.5 | 125 |
The synthesized compounds in related studies showed higher antibacterial properties than the control antibiotic Oxytetracycline, indicating that modifications in the chemical structure can enhance efficacy against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial effects, similar triazole derivatives have been evaluated for antifungal activity. Triazoles are recognized for their ability to inhibit fungal cell wall synthesis, making them valuable in treating fungal infections. While specific data on N-(2-(4-cyclopropyl... is limited, related compounds have shown promising antifungal properties in vitro .
The biological activity of N-(2-(4-cyclopropyl... can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds containing triazole moieties often inhibit enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : These compounds may also affect membrane integrity in bacteria and fungi, leading to cell lysis.
- Synergistic Effects : The presence of multiple functional groups may allow for synergistic interactions that enhance overall biological activity.
Synthesis and Characterization
A study focusing on the synthesis of triazole derivatives highlighted the use of metal-catalyzed reactions to create compounds with enhanced biological profiles. The synthesized derivatives were characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity .
In Vivo Studies
Preliminary in vivo studies on related compounds have suggested potential therapeutic applications in treating infections resistant to conventional antibiotics. These studies emphasize the need for further research into the pharmacokinetics and toxicity profiles of N-(2-(4-cyclopropyl... to establish safety and efficacy in clinical settings .
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14(27-16-6-3-2-4-7-16)19(25)21-11-12-23-20(26)24(15-9-10-15)18(22-23)17-8-5-13-28-17/h2-8,13-15H,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXNZYQJBYXEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














